molecular formula C10H6F3N3O B3024181 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 204394-60-5

2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B3024181
CAS RN: 204394-60-5
M. Wt: 241.17
InChI Key: XMNMTBUCSOFHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol” appears to contain a pyridine ring, a pyrimidine ring, and a trifluoromethyl group. Pyridine is a basic heterocyclic organic compound similar to benzene, and pyrimidine is an aromatic heterocyclic organic compound similar to pyridine. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring with a trifluoromethyl group at the 6-position and a pyridine ring at the 2-position. Trifluoromethylation is a type of reaction where a trifluoromethyl group is introduced into a molecule . The synthesis of pyridine and pyrimidine derivatives is a well-studied area of chemistry .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine and pyrimidine rings, as well as the trifluoromethyl group. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions, while the trifluoromethyl group is electron-withdrawing and can influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridine and pyrimidine rings would likely make it relatively stable and aromatic. The trifluoromethyl group could increase its volatility and decrease its polarity .

Scientific Research Applications

Synthetic Routes and Reactivity

TFMP is synthesized through well-established methods. Its trifluoromethyl group enhances its reactivity, making it useful in organic synthesis. Researchers have explored TFMP as a building block for novel compounds, such as pharmaceuticals and agrochemicals .

Pyridinium Ionic Liquids

TFMP derivatives can serve as pyridinium ionic liquids (PILs). These PILs find applications in catalysis, separation processes, and electrochemistry. Their unique properties, including low volatility and tunable solubility, make them valuable in green chemistry .

Pyridinium Ylides

TFMP-based pyridinium ylides participate in [3+2] cycloadditions with various dipolarophiles. These reactions yield diverse heterocyclic compounds. Researchers have harnessed this reactivity for the synthesis of bioactive molecules and natural products .

Anti-Microbial and Anti-Cancer Properties

Studies suggest that TFMP derivatives exhibit anti-microbial and anti-cancer activities. Their mode of action involves disrupting cellular processes, making them potential candidates for drug development .

Anti-Malarial Applications

TFMP-containing compounds have shown promise as anti-malarial agents. Researchers explore their efficacy against Plasmodium parasites, aiming to develop new treatments for malaria .

Materials Science and Gene Delivery

TFMP derivatives find applications in materials science. Their unique electronic properties make them suitable for organic electronics, sensors, and optoelectronic devices. Additionally, TFMP-based cationic lipids are investigated for gene delivery in gene therapy applications .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

2-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNMTBUCSOFHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211635
Record name 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

CAS RN

204394-60-5
Record name 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204394-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 3
Reactant of Route 3
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 4
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 5
Reactant of Route 5
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 6
Reactant of Route 6
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.